molecular formula C15H14N4O2 B3731176 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3731176
M. Wt: 282.30 g/mol
InChI Key: TUCMLPCVVRSTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FPPP belongs to the pyrido[2,3-d]pyrimidine family of compounds and is structurally similar to other pyridine-based compounds like pyridoxine and pyridostigmine.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to involve the activation of sigma-1 receptors and the inhibition of dopamine reuptake. By binding to sigma-1 receptors, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one may modulate the release of neurotransmitters and affect cellular signaling pathways. Additionally, by inhibiting dopamine reuptake, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one may increase the level of dopamine in the brain, which can lead to increased motivation and attention.
Biochemical and Physiological Effects:
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. In animal studies, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to increase locomotor activity, enhance memory retention, and produce antidepressant-like effects. 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been found to increase the release of certain neurotransmitters such as dopamine and acetylcholine. However, the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a relatively low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, one limitation of using 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its complex synthesis method, which may make it difficult to obtain pure samples. Additionally, the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body are not fully understood, which may limit its usefulness in certain types of research.

Future Directions

There are several future directions for research on 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of focus could be on understanding the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in the treatment of neurological disorders such as ADHD and depression. Finally, research could be conducted to develop new and more efficient methods for synthesizing 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research as it has been shown to bind to and activate certain types of receptors in the brain. Specifically, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been found to have an affinity for the dopamine transporter, which is a target for drugs used to treat attention deficit hyperactivity disorder (ADHD) and other neurological disorders.

properties

IUPAC Name

5-(furan-2-yl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14-12-10(11-4-3-9-21-11)5-6-16-13(12)17-15(18-14)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCMLPCVVRSTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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